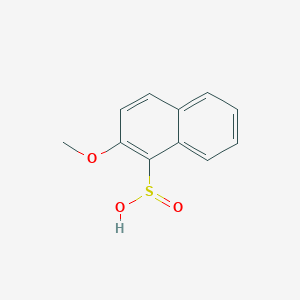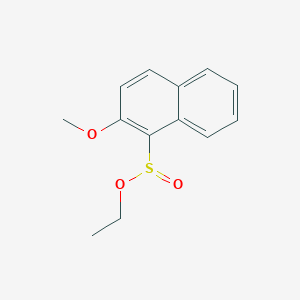
Ethyl 2-methoxy-1-naphthalenesulfinate
Übersicht
Beschreibung
Ethyl 2-methoxy-1-naphthalenesulfinate, also known as ethyl 2-methoxynaphthalene-1-sulfinate, is a chemical compound with the molecular formula C13H14O3S . Its molecular weight is 250.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Spectral Studies
Ethyl 2-methoxy-1-naphthalenesulfinate derivatives have been studied for their interaction with Bovine Serum Albumin (BSA). Fluorescence spectral studies, including synchronous fluorescence measurements and Forster resonance energy transfer (FRET), provide insights into the binding constants and modes of quenching with BSA (Ghosh et al., 2016).
Synthesis and Structure Studies
The compound has been used in the synthesis of medium-sized cyclophanes, with its structural details elucidated through reactions involving toluenesulfonyl and bromomethyl naphthalene in specific conditions (Yamato et al., 2006).
Antiproliferation Activities
Compounds related to this compound have been isolated from Rumex dentatus and tested for antiproliferation activities in various cancer cell lines, demonstrating potential therapeutic applications (Zhang et al., 2012).
Intermediate in Synthetic Methods
This compound plays a role as an intermediate in the synthesis of pharmaceuticals, exemplified in the production of d-Naproxen's intermediate 2-(6'-methoxy-2'-naphthyl) propenoic acid (Lu Xian, 2000).
Crystal and Molecular Structure Analysis
This compound derivatives have been subjected to crystal and molecular structure studies, revealing details about their stability, intermolecular interactions, and potential in conjugated addition reactions (Kaur et al., 2012).
Synthesis and Antitumor Activity
Its derivatives have been synthesized and evaluated for antitumor activity, demonstrating inhibitory effects on the proliferation of certain cancer cell lines (Liu et al., 2018).
Synthetic Method Development
This compound has been used in developing synthetic methods for functionalized naphthalenes, playing a crucial role in platinum-catalyzed hydroarylation processes (Kang et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-methoxynaphthalene-1-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLTXHHPXJAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=C(C=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
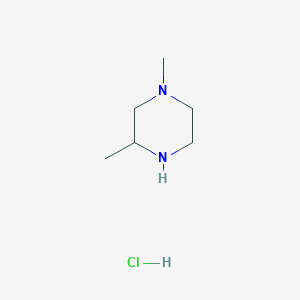
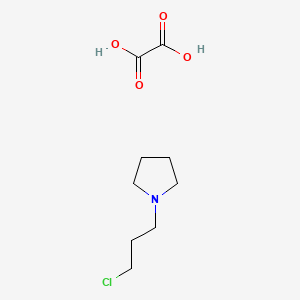
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

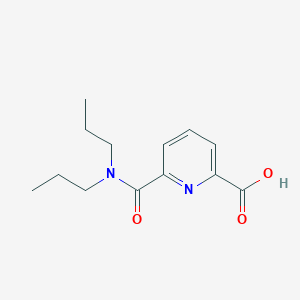

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)

